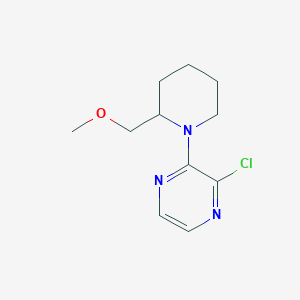

2-Chloro-3-(2-(methoxymethyl)piperidin-1-yl)pyrazine

描述

属性

IUPAC Name |

2-chloro-3-[2-(methoxymethyl)piperidin-1-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-16-8-9-4-2-3-7-15(9)11-10(12)13-5-6-14-11/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCDDUFPIBLFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCCN1C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Chloro-3-(2-(methoxymethyl)piperidin-1-yl)pyrazine (CAS No. 2029390-83-6) is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. Its structure, characterized by a pyrazine ring and a piperidine moiety, suggests diverse interactions with biological systems, which may lead to various therapeutic effects.

- Molecular Formula : C11H16ClN3O

- Molecular Weight : 241.72 g/mol

- Purity : Typically around 95%

The biological activity of 2-Chloro-3-(2-(methoxymethyl)piperidin-1-yl)pyrazine is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's structure allows it to engage with various enzymes and receptors, potentially modulating their activity. Such interactions can influence critical cellular processes including signaling pathways and gene expression, which are vital for maintaining homeostasis and responding to external stimuli.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Structure-Activity Relationship (SAR)

The structure of 2-Chloro-3-(2-(methoxymethyl)piperidin-1-yl)pyrazine allows for modifications that can enhance its biological activity. The following table summarizes relevant modifications and their potential impact on activity:

| Modification Type | Compound Example | Potential Activity Change |

|---|---|---|

| Substitution on Pyrazine Ring | 2-Chloro-3-(4-(methoxymethyl)piperidin-1-yl)pyrazine | Altered solubility and reactivity |

| Replacement of Piperidine Group | 2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine | Enhanced enzyme interaction |

| Halogen Variation | 2-Fluoro vs. 2-Chloro derivatives | Changes in metabolic stability |

Case Studies

Recent studies have focused on the broader class of pyrazine derivatives, providing insights into their biological activities. For instance, research on pyrazinoic acid analogs has revealed mechanisms of action involving targeted protein degradation in Mycobacterium tuberculosis, highlighting the importance of structural modifications in enhancing efficacy against resistant strains .

科学研究应用

Anticancer Properties

Research indicates that compounds similar to 2-Chloro-3-(2-(methoxymethyl)piperidin-1-yl)pyrazine exhibit significant anticancer properties. Studies have shown that related compounds can inhibit various cancer cell lines, including leukemia and solid tumors:

- IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from 0.87 μM to 7.89 nM against specific cancer targets, indicating strong inhibitory effects on tumor growth.

Case Studies

- Leukemia Models : In vitro studies demonstrated that compounds with similar structures effectively inhibited cell growth in MV4-11 xenograft models without significant toxicity.

- Solid Tumors : Research indicated that certain analogs could suppress tumor metastasis in animal models, showcasing their therapeutic potential.

Synthesis and Functionalization

The synthesis of 2-Chloro-3-(2-(methoxymethyl)piperidin-1-yl)pyrazine involves several steps:

- Formation of the Piperidine Ring : The piperidine ring is synthesized by reacting appropriate starting materials under conditions that facilitate ring formation.

- Introduction of the Methoxymethyl Group : The methoxymethyl group is introduced using reagents such as methoxy methyl chloride.

- Formation of the Pyrazine Ring : The pyrazine ring is formed through cyclization reactions involving suitable precursors.

- Substitution Reactions : Subsequent substitution reactions yield the final compound.

相似化合物的比较

Key Observations :

- Piperazine vs. Piperidine : Piperazine derivatives (e.g., ) exhibit higher polarity and basicity compared to piperidine analogs, influencing pharmacokinetic properties.

- Methoxy Groups: Methoxymethyl (as in the target compound) or methoxyethyl groups () improve solubility and metabolic stability compared to non-polar substituents.

- Naphthoquinone Hybrids: Fusion with naphthoquinone (e.g., ) introduces redox-active moieties, broadening applications to antimicrobial agents.

Physicochemical Properties

- Melting Points : 2-Chloro-3-(substituted phenyl)pyrazines exhibit melting points ranging from 65–143°C, influenced by substituent symmetry and crystallinity (). The target compound’s methoxymethyl group likely lowers melting points compared to rigid aryl analogs.

- Solubility : Methoxy-containing derivatives (e.g., ) show improved aqueous solubility versus halogenated or alkylated analogs.

Spectroscopic Characterization

- IR Spectroscopy: C=N stretching vibrations in pyrazine derivatives appear near 1660–1779 cm⁻¹, while quinoline/pyrrolidine substituents introduce additional peaks at 654–953 cm⁻¹ (). The methoxymethyl group’s C-O-C stretch (~1100 cm⁻¹) aids differentiation from non-ether analogs.

- NMR Challenges: Isosteric compounds (e.g., pyrazine vs. triazepine) require advanced techniques (2D NMR) for unambiguous identification, as noted in cyclization studies ().

准备方法

Starting Materials and Key Intermediates

- 2,3-Dichloropyrazine : A commercially available dichlorinated pyrazine derivative commonly used as the starting material for nucleophilic aromatic substitution reactions on the pyrazine ring.

- 2-(Methoxymethyl)piperidine : The nucleophilic amine component that introduces the piperidinyl substituent with the methoxymethyl group.

- Hydrazine hydrate and triethoxy methane : Used in related pyrazine derivative syntheses for ring transformations and intermediate formation.

General Synthetic Strategy

The preparation of 2-Chloro-3-(2-(methoxymethyl)piperidin-1-yl)pyrazine typically involves the selective nucleophilic substitution of one chlorine atom on 2,3-dichloropyrazine by the nitrogen of 2-(methoxymethyl)piperidine, leaving the other chlorine intact. This substitution is often performed under controlled conditions to achieve regioselectivity and good yields.

Detailed Preparation Method

Step 1: Nucleophilic Aromatic Substitution (SNAr) on 2,3-Dichloropyrazine

- Reaction : 2,3-Dichloropyrazine is reacted with 2-(methoxymethyl)piperidine.

- Conditions : The reaction is typically conducted in an aprotic solvent such as tetrahydrofuran (THF) or ethanol, under reflux or elevated temperatures to facilitate substitution.

- Base : A mild base such as potassium carbonate or triethylamine is often used to deprotonate the amine and enhance nucleophilicity.

- Outcome : The nucleophilic nitrogen of the piperidine attacks the 3-position chlorine of the pyrazine, substituting it and forming 2-Chloro-3-(2-(methoxymethyl)piperidin-1-yl)pyrazine.

Step 2: Purification

- The crude product is purified by standard extraction methods, washing with water and brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

- Further purification can be achieved by recrystallization or chromatography depending on the scale and purity requirements.

Reaction Conditions and Yields

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | THF, ethanol | Aprotic solvents favor SNAr reactions |

| Temperature | Reflux (60–85°C) | Ensures reaction completion |

| Base | Potassium carbonate, triethylamine | Enhances nucleophilicity of piperidine nitrogen |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Yield | 50–75% | Depends on scale and purity of starting materials |

Alternative Synthetic Routes and Considerations

- Hydrazine-mediated transformations : Some pyrazine derivatives are prepared via hydrazine hydrate substitution followed by cyclization with triethoxy methane; however, this is more relevant for related triazolo-pyrazine systems rather than direct piperidinyl substitution.

- Avoidance of halomethyl pyrazine intermediates : According to patent literature, direct substitution on dihalopyrazines is preferred over halomethyl intermediates, which are lachrymatory and difficult to handle.

- Use of bases and catalysts : Potassium carbonate, cesium carbonate, or organic bases like triethylamine are commonly employed to facilitate substitution reactions.

- Large-scale synthesis : For industrial scale, the reaction conditions are optimized to improve yield and intermediate stability.

Research Findings and Optimization

- The nucleophilicity of the piperidine nitrogen can be enhanced by using bases or by modifying the leaving group on the pyrazine ring.

- Selectivity for substitution at the 3-position chlorine is achieved by controlling reaction temperature and stoichiometry.

- Stability of the product and intermediates can be improved by avoiding harsh acidic or strongly nucleophilic conditions.

- Purification methods impact the overall yield and purity; recrystallization from suitable solvents is preferred for high-purity products.

Summary Table of Preparation Method

| Step | Reactants | Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | 2,3-Dichloropyrazine + 2-(methoxymethyl)piperidine | THF or ethanol, reflux, base (K2CO3 or Et3N) | Substitution of 3-chlorine by piperidinyl group | SNAr reaction, regioselective substitution |

| 2 | Crude product | Extraction, drying, concentration | Intermediate or final product | Purification by recrystallization or chromatography |

常见问题

Q. Q1. What are the optimal synthetic routes for preparing 2-chloro-3-(2-(methoxymethyl)piperidin-1-yl)pyrazine, and how do reaction conditions influence yield?

A: The compound can be synthesized via coupling reactions between halogenated pyrazines and substituted piperidines. For example, Ru(II)-catalyzed C–H (hetero)arylation of alkenylic pyrazines (e.g., (E)-3-styrylpyrazines) enables regioselective functionalization . Key parameters include:

- Catalyst : Ru(II) complexes for C–H activation.

- Solvent : Polar aprotic solvents (e.g., DMSO) improve solubility.

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.

Yield optimization requires purification via silica gel chromatography or crystallization from CH₂Cl₂/n-heptane mixtures .

Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?

A:

- GC-MS : Retention indices on DB-5 or HP-1 columns (e.g., 30 m × 0.25 mm, He carrier gas) correlate with structural analogs like 2-methoxy-3-isopropylpyrazine .

- NMR : ¹H/¹³C NMR resolves piperidine and pyrazine ring signals, with methoxymethyl protons appearing as a singlet at ~3.3 ppm .

- HRMS : Exact mass confirmation (e.g., m/z calculated for C₁₁H₁₅ClN₄O: 278.0932) ensures purity .

Advanced Research: Mechanistic and Functional Studies

Q. Q3. How does the methoxymethyl-piperidine substituent influence the compound’s electronic properties and reactivity?

A: The methoxymethyl group enhances electron density on the piperidine ring, stabilizing intermediates in coupling reactions. Computational studies (e.g., DFT) show:

- HOMO-LUMO gaps : Reduced by 0.5–1.0 eV compared to unsubstituted analogs, favoring electrophilic substitution .

- Steric effects : The 2-(methoxymethyl) group induces conformational rigidity, affecting regioselectivity in cross-coupling reactions .

Q. Q4. What strategies resolve contradictions in reported bioactivity data for piperazine-pyrazine derivatives?

A: Discrepancies arise from assay variability (e.g., cell lines, concentration ranges). Mitigation strategies include:

- Dose-response curves : Validate IC₅₀ values across multiple replicates.

- Structural analogs : Compare with 1-(4-chlorophenyl)piperazine derivatives, which show consistent antifungal activity .

- Meta-analysis : Cross-reference PubChem bioassay data (e.g., AID 1259361) for reproducibility .

Methodological Guidance

Q. Q5. How can researchers design experiments to study the compound’s potential as a kinase inhibitor?

A:

- Kinase profiling : Use recombinant kinases (e.g., EGFR, CDK2) in inhibition assays with ATP concentrations ≤10 μM.

- Docking studies : Align the compound’s 3D structure (generated via PubChem’s computed SD files) with kinase active sites .

- SAR analysis : Modify the pyrazine’s chloro group or piperidine’s methoxymethyl chain to assess potency changes .

Q. Q6. What computational tools predict the compound’s pharmacokinetic properties?

A:

- SwissADME : Estimates LogP (~2.5), TPSA (~45 Ų), and GI absorption (~80%), indicating moderate bioavailability .

- Molinspiration : Predicts CYP3A4 inhibition risk due to the piperidine nitrogen’s basicity (pKa ~8.5) .

- MD simulations : Model membrane permeability using GROMACS with lipid bilayer systems .

Data Contradictions and Validation

Q. Q7. Why do GC retention times vary for structurally similar pyrazine derivatives, and how can this be standardized?

A: Variations arise from column polarity (e.g., DB-Wax vs. HP-1) and temperature programs. Standardization requires:

Q. Q8. How reliable are cytotoxicity data for this compound when tested against different cancer cell lines?

A: Variability is common due to cell line-specific expression of drug transporters (e.g., P-gp). Improve reliability by:

- MTS/PrestoBlue assays : Normalize viability to ATP levels.

- Combination studies : Test with efflux inhibitors (e.g., verapamil) to isolate intrinsic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。